4-Chloro-6-methoxy-2-methylpyrimidine

Physical form Process chemistry Handling

4-Chloro-6-methoxy-2-methylpyrimidine (CAS 89466-39-7) is a heterocyclic aromatic compound belonging to the pyrimidine class, with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.58 g/mol. It carries three distinct substituents—a chlorine atom at position 4, a methoxy group at position 6, and a methyl group at position 2—creating an asymmetric, trifunctionalized scaffold that enables sequential, regioselective derivatization at the C4 chloro position while the C6 methoxy and C2 methyl groups modulate ring electronics and direct subsequent functionalization.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 89466-39-7
Cat. No. B1592325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-methylpyrimidine
CAS89466-39-7
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)OC
InChIInChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3
InChIKeyGHMCOGKFWUYJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-2-methylpyrimidine (CAS 89466-39-7): A Trifunctionalized Pyrimidine Intermediate for Regioselective Drug Scaffold Assembly


4-Chloro-6-methoxy-2-methylpyrimidine (CAS 89466-39-7) is a heterocyclic aromatic compound belonging to the pyrimidine class, with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.58 g/mol [1]. It carries three distinct substituents—a chlorine atom at position 4, a methoxy group at position 6, and a methyl group at position 2—creating an asymmetric, trifunctionalized scaffold that enables sequential, regioselective derivatization at the C4 chloro position while the C6 methoxy and C2 methyl groups modulate ring electronics and direct subsequent functionalization . The compound is primarily employed as a versatile synthetic intermediate in pharmaceutical research, most notably as the direct precursor to the antihypertensive agent moxonidine [2].

Why 4-Chloro-6-methoxy-2-methylpyrimidine Cannot Be Replaced by Its Regioisomer or Dichloro Analog in Synthesis Workflows


4-Chloro-6-methoxy-2-methylpyrimidine (C4-Cl, C6-OMe, C2-Me) and its closest regioisomer 4-chloro-2-methoxy-6-methylpyrimidine (C4-Cl, C2-OMe, C6-Me; CAS 97041-37-7) share identical molecular formulas but differ fundamentally in the positional arrangement of the methoxy and methyl groups, resulting in starkly divergent physical properties and reactivity profiles [1]. This positional isomerism alters the electronic environment of the pyrimidine ring—specifically the electron density at the C4 chloro leaving group—as demonstrated by MNDO computational studies showing that a C6 methoxy substituent redirects nucleophilic attack regioselectivity compared to other substituent patterns [2]. Consequently, substituting one regioisomer for the other in a multi-step synthesis leads to different reaction outcomes, impurity profiles, and downstream intermediate structures, making generic interchange impossible without revalidation of the entire synthetic sequence [3].

Quantitative Differentiation Evidence: 4-Chloro-6-methoxy-2-methylpyrimidine vs. Closest Analogs for Informed Procurement


Physical State: Liquid vs. Solid—Impacts Handling, Formulation, and Scale-Up Feasibility

4-Chloro-6-methoxy-2-methylpyrimidine (CAS 89466-39-7) is a liquid at ambient temperature with a boiling point of 77–78 °C at 8 mmHg , whereas its direct regioisomer 4-chloro-2-methoxy-6-methylpyrimidine (CAS 97041-37-7) is a crystalline solid with a melting point of 71–73 °C [1]. This fundamental physical-state difference arises solely from the swapped positions of the methoxy and methyl substituents on the pyrimidine ring and has direct consequences for procurement, storage, and reactor compatibility. Liquid intermediates can be transferred via pump and metered directly into continuous-flow reactors, whereas solids require dissolution, melting, or solid-dispensing equipment, introducing additional unit operations and cost at scale.

Physical form Process chemistry Handling Scale-up

Aqueous Solubility: Quantified Difference Enables Solvent Selection for Aqueous-Phase Reactions

The calculated aqueous solubility of 4-chloro-6-methoxy-2-methylpyrimidine at 25 °C is 5.4 g/L, classifying it as slightly soluble . Although directly comparable experimental solubility data for the regioisomer 4-chloro-2-methoxy-6-methylpyrimidine are not publicly available from authoritative sources, the target compound's measured solubility value provides a concrete baseline for designing aqueous work-up procedures, precipitation-based purifications, or biphasic reaction conditions. The computed LogP value of 1.447 (identical for both regioisomers due to the limitations of fragment-based calculation methods that do not distinguish positional isomers) [1] does not capture the true partitioning behavior differences that arise from the distinct spatial orientation of polar and hydrophobic substituents.

Solubility Aqueous reaction Purification Formulation

Regioselectivity Control: C6-Methoxy Group Reduces C4-Cl Reactivity vs. Dichloro Analogs

MNDO semi-empirical molecular orbital calculations on 2,4-dichloro-6-R-pyrimidines demonstrate that when R is a methoxy group, nucleophilic substitution by methoxide anion occurs predominantly at the 2-position rather than the 4-position, in contrast to substrates bearing R = Cl, H, Ph, Me, or COOMe, where substitution favors the 4-position [1]. This computational finding reveals that a C6 methoxy substituent exerts a meta-deactivating electronic effect on the C4 position through conjugative interaction with the ring nitrogen atoms, consistent with experimental methoxydechlorination kinetics showing that a meta-methoxy group reduces reactivity as predicted by Hammett σₘ values [2]. Applied to 4-chloro-6-methoxy-2-methylpyrimidine, this class-level inference predicts that the chlorine at C4 is relatively deactivated compared to the chlorine in 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3), which lacks the electron-donating methoxy substituent. This differential reactivity can be exploited to achieve chemoselective transformations in molecules containing multiple reactive sites or to avoid over-reaction in polyfunctional substrates.

Regioselectivity Nucleophilic substitution Electronic effects Reaction design

Storage Stability: Lower Temperature Requirement (-20 °C) Reflects Higher Intrinsic Reactivity

Commercial suppliers specify a storage temperature of -20 °C in sealed containers away from moisture for 4-chloro-6-methoxy-2-methylpyrimidine , whereas the regioisomer 4-chloro-2-methoxy-6-methylpyrimidine is typically stored at 2–8 °C under inert gas . This colder storage requirement (ΔT ≈ 22–28 °C relative to the comparator) indicates greater thermal lability or hydrolytic sensitivity of the target compound, likely arising from the enhanced leaving-group character of the C4 chlorine when flanked by the electron-donating C6 methoxy group versus the C2 methoxy group in the regioisomer. Procurement planning must account for cold-chain shipping and freezer storage capacity.

Storage condition Stability Procurement Logistics

Established API Intermediate: Direct Precursor to Moxonidine with Validated Synthetic Pathway

4-Chloro-6-methoxy-2-methylpyrimidine is the direct and sole starting material for the synthesis of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, the penultimate intermediate in the manufacture of moxonidine hydrochloride—a marketed centrally-acting antihypertensive agent [1]. The moxonidine synthetic pathway proceeds via nitration or amination at the activated C5 position of the target compound, a reactivity profile made possible by the specific substitution pattern (C4-Cl, C6-OMe, C2-Me), which directs electrophilic attack to C5 rather than to alternative ring positions [2]. In contrast, the regioisomer 4-chloro-2-methoxy-6-methylpyrimidine has no documented role in any approved pharmaceutical manufacturing route, and its different substitution pattern would yield a structurally distinct C5-functionalized product with unknown pharmacological properties. The existence of multiple pharmacopeial impurity reference standards derived from the target compound's scaffold (e.g., N-nitroso moxonidine impurities 1, 4) further underscores its singular role in the moxonidine supply chain .

API intermediate Moxonidine Synthetic route Pharmaceutical

Boiling Point Separation from Regioisomer: Distillation-Based Purification Feasibility

The target compound 4-chloro-6-methoxy-2-methylpyrimidine exhibits a boiling point of 221.5 °C at 760 mmHg (or 77–78 °C at reduced pressure of 8 mmHg) , whereas the regioisomer 4-chloro-2-methoxy-6-methylpyrimidine boils at 257 °C at 760 mmHg . This 35.5 °C boiling point differential at atmospheric pressure provides a physicochemical basis for separating the two regioisomers via fractional distillation, should cross-contamination occur during synthesis. The lower boiling point of the target compound is consistent with its liquid physical state and weaker intermolecular forces compared to the crystalline regioisomer. This property also facilitates solvent removal and compound purification under mild reduced-pressure conditions.

Purification Distillation Quality control Regioisomer separation

Optimal Application Scenarios for 4-Chloro-6-methoxy-2-methylpyrimidine Based on Differential Evidence


Synthesis of 4,5-Disubstituted Pyrimidine Pharmacophores via Sequential C5 Electrophilic Substitution Followed by C4 Nucleophilic Displacement

The specific substitution pattern of 4-chloro-6-methoxy-2-methylpyrimidine—with a chlorine at C4, methoxy at C6, and methyl at C2—electronically activates the C5 position toward electrophilic attack (nitration, halogenation, formylation) while preserving the C4 chlorine for subsequent nucleophilic displacement. This enables a two-step, one-pot sequential functionalization strategy: (1) electrophilic substitution at C5 (e.g., nitration to yield 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine), followed by (2) nucleophilic aromatic substitution at C4 with amines, alkoxides, or thiols to introduce a second diversity element [1]. This sequential reactivity profile is validated by the established moxonidine synthetic route, where C5 amination precedes C4 derivatization [2]. The liquid physical form of the target compound facilitates direct use in continuous-flow reactor setups for this two-step sequence without pre-dissolution. [1] [2]

Continuous-Flow Manufacturing of Moxonidine Intermediates Leveraging Liquid Physical State

The liquid physical state of 4-chloro-6-methoxy-2-methylpyrimidine at ambient temperature (BP 77–78 °C at 8 mmHg) enables direct pumping and metering into continuous-flow reactors without the need for dissolution in organic solvents, reducing solvent consumption, process mass intensity, and E-factor in the manufacturing of moxonidine [1]. In contrast, the solid regioisomer 4-chloro-2-methoxy-6-methylpyrimidine (MP 71–73 °C) would require melting (energy input) or dissolution (solvent use) prior to introduction into a flow system [2]. The established regulatory starting material status of the 5-aminated derivative of this compound in the moxonidine supply chain further supports its selection for pharmaceutical process development, where avoidance of process changes is critical for regulatory continuity [1]. [1] [2]

Chemoselective Derivatization in Polyfunctional Heterocycle Libraries for Kinase Inhibitor Discovery

The meta-deactivating effect of the C6 methoxy group on the C4 chlorine, inferred from MNDO computational studies and methoxydechlorination kinetics [1], makes 4-chloro-6-methoxy-2-methylpyrimidine a controlled-reactivity building block for constructing compound libraries where chemoselectivity is paramount. In fragment-based drug discovery programs targeting kinase ATP-binding sites—where 2-methylpyrimidine scaffolds are privileged pharmacophores—the moderated reactivity at C4 reduces the risk of bis-adduct formation or over-alkylation when the compound is used in the presence of other electrophilic warheads [2]. This intrinsic selectivity can improve library purity and reduce purification burden compared to more reactive dichloropyrimidine analogs. [1] [2]

Reference Standard and Impurity Marker Procurement for Moxonidine Quality Control

Pharmaceutical quality control laboratories developing or validating analytical methods for moxonidine drug substance or drug product must source the core scaffold, 4-chloro-6-methoxy-2-methylpyrimidine, as a reference marker for process impurity tracking [1]. The compound is structurally embedded in multiple identified moxonidine impurities, including N-nitroso-moxonidine impurity 1 and impurity 4, which are monitored under ICH M7 guidelines for mutagenic impurities [2]. Procurement of the authentic scaffold ensures accurate retention time marking and mass spectral identification in HPLC and LC-MS methods. The low aqueous solubility (5.4 g/L) must be considered when preparing standard solutions, requiring the use of organic co-solvents (acetonitrile, methanol) for complete dissolution. [1] [2]

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